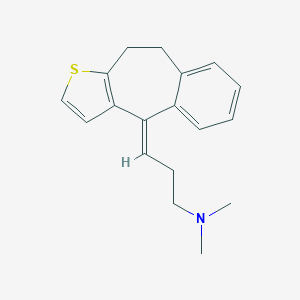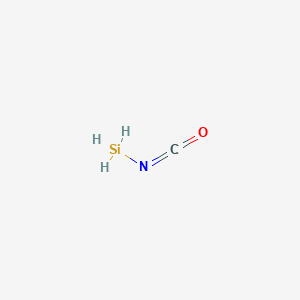![molecular formula C23H19N3O4 B228236 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)
3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one is a chemical compound that has attracted significant attention in scientific research due to its potential applications in medicine and drug development.
作用机制
The mechanism of action of 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, it has been shown to inhibit the activity of specific signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects:
The compound 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The compound 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. Additionally, it has been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in medicine. Furthermore, future studies should explore the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one involves the reaction of 2-aminobenzophenone with ethyl 4-nitrophenylacetate in the presence of a base catalyst. This reaction results in the formation of an intermediate product, which is then treated with methoxybenzaldehyde to yield the final product.
科学研究应用
The compound 3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one has been extensively studied for its potential applications in medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been found to have potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C23H19N3O4 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC 名称 |
3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H19N3O4/c1-30-21-9-5-4-8-20(21)25-22(24-19-7-3-2-6-18(19)23(25)27)15-12-16-10-13-17(14-11-16)26(28)29/h2-15,22,24H,1H3/b15-12+ |
InChI 键 |
IJRURWPNDILRCB-NTCAYCPXSA-N |
手性 SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)




![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)

acetate](/img/structure/B228245.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)


![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)
